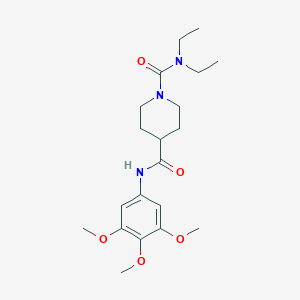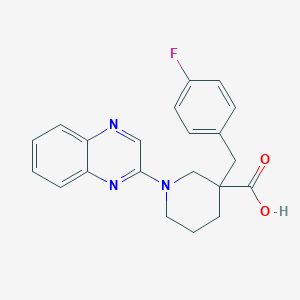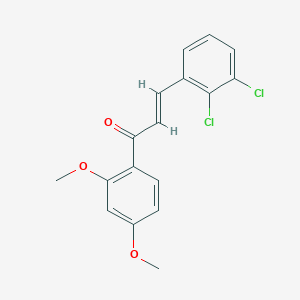
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. This drug has gained popularity in recent years due to its potent analgesic effects, which are similar to those of other opioids such as morphine and fentanyl. However, the use of U-47700 has been associated with a number of adverse effects, including respiratory depression, addiction, and death.
作用机制
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. When N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide binds to this receptor, it activates a cascade of signaling events that ultimately lead to the suppression of pain signals in the brain.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those of other opioids and are mediated by the activation of the mu-opioid receptor.
实验室实验的优点和局限性
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its use is limited by its potential for abuse and the risk of adverse effects, such as respiratory depression and addiction.
未来方向
There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, including the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Researchers are also studying the potential use of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide in the treatment of opioid addiction and withdrawal. Additionally, there is a need for further research on the long-term effects of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide use, particularly with regard to its potential for addiction and other adverse effects.
合成方法
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide is synthesized from a precursor compound called 3,4-dichloro-N-(2-(diethylamino)ethyl)benzamide. This compound is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of sodium borohydride to yield N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide.
科学研究应用
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new drugs for pain management. Researchers have also used N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide to study the effects of opioid drugs on the brain and behavior.
属性
IUPAC Name |
1-N,1-N-diethyl-4-N-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-6-22(7-2)20(25)23-10-8-14(9-11-23)19(24)21-15-12-16(26-3)18(28-5)17(13-15)27-4/h12-14H,6-11H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESSGAHYHURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-6-{2-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]vinyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5313696.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)

![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)
![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)

